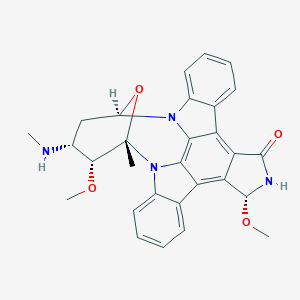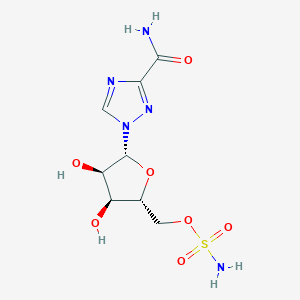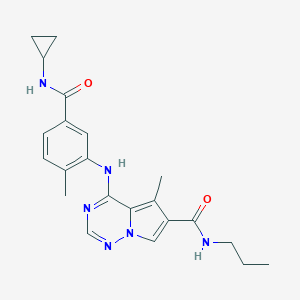
8-アミノキノリン-4-カルボン酸
概要
説明
テトラクロロエチレンは、パークロロエチレンとしても知られており、化学式C2Cl4の塩素化炭化水素です。無色で、非可燃性液体であり、穏やかな甘い臭いを持っています。テトラクロロエチレンは、ドライクリーニングや金属の脱脂における溶剤として広く使用されています。 1821年にマイケル・ファラデーによって初めて合成され、その後、その安定性と有効性からさまざまな産業用途の定番となっています .
2. 製法
合成経路と反応条件: テトラクロロエチレンは、いくつかの方法で合成できます。
炭化水素の塩素化: 一般的な方法の1つは、軽質炭化水素の高温塩素化分解です。
オキシ塩素化法: この方法では、触媒の存在下で、ジクロロエタンを塩素と酸素と反応させてテトラクロロエチレンを生成します.
工業生産方法:
アセチレン法: この方法は、アセチレンを塩素化してトリクロロエチレンを生成し、それをさらに塩素化してテトラクロロエチレンを生成します.
エチレンの直接塩素化: エチレンは、高圧・高温下で塩素化されてテトラクロロエチレンを生成します.
3. 化学反応解析
テトラクロロエチレンは、次のようなさまざまな化学反応を起こします。
還元: テトラクロロエチレンは、特定の条件下でトリクロロエチレンおよびジクロロエチレンに還元される可能性があります.
一般的な試薬と条件:
主要な生成物:
- トリクロロエチレン
- ジクロロエチレン
- トリクロロ酢酸
- 塩酸
4. 科学研究への応用
テトラクロロエチレンは、科学研究において幅広い用途があります。
科学的研究の応用
Tetrachloroethylene has a wide range of applications in scientific research:
- Chemistry: It is used as a solvent for various organic reactions and in the synthesis of other chemicals .
- Biology: Tetrachloroethylene is used in studies related to its toxicological effects and its impact on biological systems .
- Medicine: It has been used as an anthelmintic agent to treat parasitic worm infections .
- Industry: Tetrachloroethylene is extensively used in dry cleaning, metal degreasing, and as a heat transfer fluid .
作用機序
テトラクロロエチレンは、主に細胞膜と酵素との相互作用を通じてその作用を発揮します。 肝臓で代謝されてトリクロロ酢酸などの代謝産物を生成し、酸化ストレスや細胞成分への損傷を引き起こす可能性があります . この化合物は、中枢神経系にも影響を与える可能性があり、めまい、頭痛などの神経症状を引き起こす可能性があります .
生化学分析
Biochemical Properties
8-Aminoquinoline-4-carboxylic acid has been used in the field of C–H bond activation/functionalization It interacts with various enzymes and proteins to facilitate these reactions
Cellular Effects
Other 8-aminoquinolines have shown to have effects on various types of cells and cellular processes . They have activity against multiple life-cycle stages of the plasmodia that infect humans .
準備方法
Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized through several methods:
Chlorination of Hydrocarbons: One common method involves the high-temperature chlorinolysis of light hydrocarbons.
Oxychlorination Process: This method involves the reaction of ethylene dichloride with chlorine and oxygen in the presence of a catalyst to produce tetrachloroethylene.
Industrial Production Methods:
化学反応の分析
Tetrachloroethylene undergoes various chemical reactions, including:
Reduction: Tetrachloroethylene can be reduced to trichloroethylene and dichloroethylene under specific conditions.
Substitution: Tetrachloroethylene can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Catalysts: Potassium chloride and aluminum chloride are often used as catalysts in the chlorination reactions.
Temperature: High temperatures (around 400°C) are typically required for these reactions.
Major Products:
- Trichloroethylene
- Dichloroethylene
- Trichloroacetic Acid
- Hydrochloric Acid
類似化合物との比較
テトラクロロエチレンは、多くの場合、他の塩素化炭化水素と比較されます。
- トリクロロエチレン: 構造は似ていますが、安定性が低く、反応性が高いです。
- ジクロロエチレン: 塩素原子が少なく、物理的特性が異なります。
- 四塩化炭素: 毒性が強く、産業用途が異なります。
- テトラフルオロエチレン: 塩素の代わりにフッ素を含んでおり、化学的挙動が異なります .
独自性: テトラクロロエチレンの安定性、非可燃性、および溶剤としての有効性は、塩素化炭化水素の中でユニークです。 ドライクリーニングや金属の脱脂におけるその広範な使用は、産業用途におけるその重要性を示しています .
特性
IUPAC Name |
8-aminoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULXYCHOHAGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557678 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121689-23-4 | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Aminoquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)








![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)


